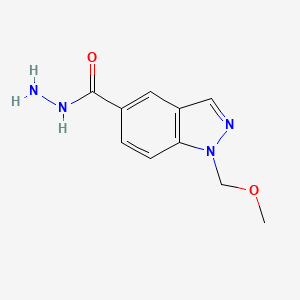

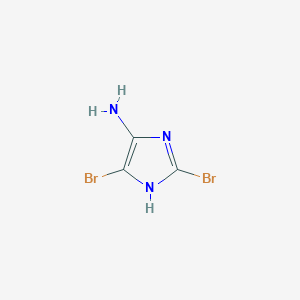

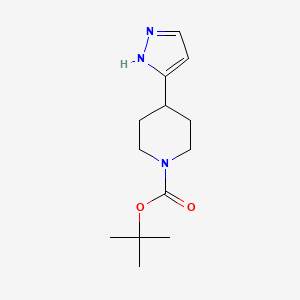

![molecular formula C10H12N2O2 B1404236 5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 64107-38-6](/img/structure/B1404236.png)

5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one

描述

Synthesis Analysis

Benzimidazoles can be synthesized through several methods1. One common method is the reaction of o-phenylenediamine with a carboxylic acid1. The specific synthesis route for “5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one” would depend on the specific substituents and their positions on the benzimidazole ring1.Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring system with a benzene ring and an imidazole ring1. The specific structure of “5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one” would include additional substituents at the 5-position (methoxy group) and 1,3-positions (methyl groups) of the benzimidazole ring.

Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the specific substituents present1. The reactivity of “5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one” would be influenced by the electron-donating methoxy and methyl groups.

Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazoles depend on their specific substituents. Generally, benzimidazoles are stable compounds. They may exhibit varying degrees of solubility in water and organic solvents, depending on the nature of the substituents3.科学研究应用

Quantum Mechanical and Spectroscopic Studies

The compound has been studied for its molecular structure, spectroscopic characteristics, and thermodynamic properties using Density Functional Theory (DFT). Parameters like dipole moment, polarizability, and hyperpolarizability have been calculated, providing insights into its electronic properties and potential applications in quantum mechanics and spectroscopy (Pandey, Muthu, & Gowda, 2017).

Herbicide Analysis

Research includes the synthesis of dimethyl derivatives of this compound for use in gas chromatographic methods, aiding in the trace level analysis of imidazolinone herbicides in various matrices such as water, soil, and soybeans (Anisuzzaman et al., 2000).

Corrosion Inhibition

A study on imidazole derivatives, including those with methoxy groups, focused on their potential as corrosion inhibitors for mild steel in acidic solutions. The research explored their efficiency using various methods, suggesting applications in materials science and corrosion prevention (Prashanth et al., 2021).

Carbon Nanotube Doping

This compound has been used to dope single-walled carbon nanotubes, enhancing their air stability and electronic properties. The formation of a stable complex between the cationic dopant and anionic SWCNTs is considered key to preventing oxidation, indicating applications in nanotechnology and materials science (Nakashima, Nakashima, & Fujigaya, 2017).

Conformational Analysis and Quantum Descriptors

The conformational analysis and quantum descriptors of imidazole derivatives, including this compound, have been studied using experimental and computational methods. The research aimed at understanding the interactions of these compounds with other molecules and their potential applications in chemistry and pharmacology (Kumar et al., 2020).

安全和危害

The safety and hazards associated with benzimidazoles depend on their specific structure. Some benzimidazoles are used as pharmaceuticals and are generally safe under prescribed conditions, while others may be hazardous. It’s important to handle all chemicals with appropriate safety precautions2.

未来方向

Benzimidazoles continue to be an area of active research due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective benzimidazole-based drugs14.

Please note that this is a general analysis based on the class of compounds that “5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one” belongs to. For a comprehensive analysis of this specific compound, more detailed information or experimental data would be needed.

属性

IUPAC Name |

5-methoxy-1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-11-8-5-4-7(14-3)6-9(8)12(2)10(11)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQJOZYMYDAMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

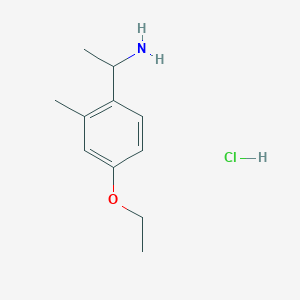

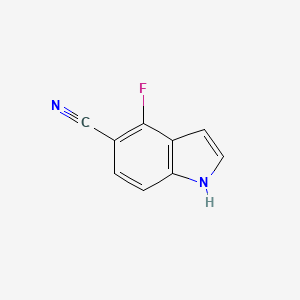

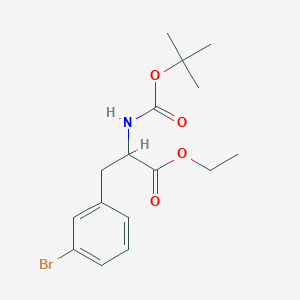

![7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B1404153.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1404158.png)